molecular formula C12H12O3 B12117688 3-Benzofuranacetic acid, 5-methyl-, methyl ester

3-Benzofuranacetic acid, 5-methyl-, methyl ester

Cat. No.: B12117688
M. Wt: 204.22 g/mol
InChI Key: FOGLKQWRONARBD-UHFFFAOYSA-N
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Description

3-Benzofuranacetic acid, 5-methyl-, methyl ester is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 5-position of the benzofuran ring and a methyl ester functional group attached to the acetic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofuranacetic acid, 5-methyl-, methyl ester typically involves several key steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Benzofuranacetic acid, 5-methyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated benzofuran derivatives

Scientific Research Applications

3-Benzofuranacetic acid, 5-methyl-, methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without any substituents.

    5-Methylbenzofuran: Benzofuran with a methyl group at the 5-position.

    3-Benzofuranacetic acid: Benzofuran with an acetic acid side chain at the 3-position.

Uniqueness

3-Benzofuranacetic acid, 5-methyl-, methyl ester is unique due to the combination of the benzofuran ring, the methyl group at the 5-position, and the methyl ester functional group. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-(5-methyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H12O3/c1-8-3-4-11-10(5-8)9(7-15-11)6-12(13)14-2/h3-5,7H,6H2,1-2H3

InChI Key

FOGLKQWRONARBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)OC

Origin of Product

United States

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